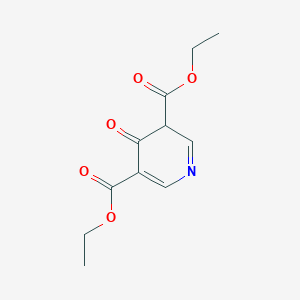

3,5-Bis(ethoxycarbonyl)-4-pyridone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

diethyl 4-oxo-3H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

QWLHYRGPFRSQBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C=NC=C(C1=O)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Bis Ethoxycarbonyl 4 Pyridone and Its Derivatives

Classical Annulation Reactions for 4-Pyridone Core Formation

The foundational methods for constructing the 4-pyridone ring system rely on well-established condensation and cyclization strategies that build the heterocyclic core from acyclic precursors.

The Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of pyridine (B92270) chemistry. wikipedia.org It is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine. wikipedia.org To obtain the target 4-pyridone, a subsequent N-alkylation followed by oxidation or other functional group manipulations would be necessary.

The classical Hantzsch synthesis, however, often suffers from drawbacks such as the need for harsh reaction conditions, extended reaction times, and frequently low product yields. wikipedia.org Mechanistic studies suggest the reaction proceeds through the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. youtube.com

A notable variant involves a three-component reaction of glyoxylic acid, ethyl acetoacetate, and ammonium bicarbonate, which yields a dihydropyridine derivative, specifically 3,5-di(ethoxycarbonyl)-1,4-dihydro-2,6-dimethylpyridine-4-carboxylic acid. nih.gov This demonstrates the adaptability of the Hantzsch-type reaction for creating densely functionalized pyridine precursors.

The formation of the 4-pyridone ring can be achieved through the cyclization of intermediates derived from β-ketoesters and a nitrogen source. This approach is fundamental to building the heterocyclic structure. For instance, diethyl malonate can react with ammonia or primary amines to form an enamine intermediate. A subsequent reaction with another electrophilic component, such as an α,β-unsaturated carbonyl compound, can lead to a Michael addition followed by an intramolecular cyclization to furnish the 4-pyridone ring.

The synthesis of related heterocyclic systems, such as pyrazolin-5-ones, utilizes a similar principle where acylated diethyl malonates undergo cyclization with hydrazine. researchgate.net This highlights the general strategy of using dicarbonyl compounds and a dinucleophile to construct five- or six-membered rings.

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, offer a powerful and convergent approach to the synthesis of pyridone and dihydropyridone rings. rsc.orgrsc.org These [4+2] cycloadditions involve the reaction of a 1-azadiene (a four-atom component containing a nitrogen) with a two-atom dienophile. rsc.orgrsc.org

For example, Danishefsky's diene, a well-known electron-rich diene, can react with imines in the presence of a catalyst to afford 2,3-dihydro-4-pyridones. organic-chemistry.org The resulting cycloadduct can then be further functionalized to achieve the desired substitution pattern. This strategy provides excellent control over the regiochemistry and stereochemistry of the product. Modern variations of this approach utilize transition-metal catalysis to facilitate the formal [4+2] cycloaddition, expanding the scope and efficiency of the reaction. rsc.orgrsc.orgnih.gov

Table 1: Comparison of Classical Synthetic Routes for 4-Pyridone Core

| Synthetic Method | Key Reactants | Intermediate/Product Type | Advantages | Disadvantages |

| Hantzsch Condensation | Aldehyde, β-Ketoester, Ammonia | 1,4-Dihydropyridine | Multi-component, convergent | Harsh conditions, low yields, requires subsequent oxidation |

| Ring-Closing Reactions | β-Ketoester, Ammonia/Amine | Enamine, Cyclized Pyridone | Direct formation of pyridone | May require multiple steps |

| Cycloaddition | 1-Azadiene, Dienophile | Dihydropyridone | High convergency, stereocontrol | Substrate synthesis can be complex |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on overcoming the limitations of classical methods by employing catalysis and adhering to the principles of green chemistry.

The use of catalysts has significantly improved the synthesis of 4-pyridones and their precursors. Lewis acids and transition metals have been shown to enhance reaction rates, yields, and selectivity.

Gold Catalysis: Supported gold nanoparticles on a titanium dioxide (TiO2) support have been used to catalyze the hydroamination/cyclization of skipped diynones in the presence of aqueous methylamine (B109427), leading to N-methyl-4-pyridones in good yields. organic-chemistry.org

Copper Catalysis: Copper(II) triflate has been employed as a catalyst for the reaction between N-benzylideneanilines and Danishefsky's diene in an aqueous medium, producing 1,2-diphenyl-2,3-dihydro-4-pyridones in excellent yields. organic-chemistry.org

Organocatalysis: Imidazolinium salts have been shown to be effective organocatalysts for the aza-Diels-Alder reaction between imines and Danishefsky's diene, providing good to excellent yields of the corresponding dihydropyridones. organic-chemistry.org

These catalytic methods often proceed under milder conditions and offer greater functional group tolerance compared to their non-catalytic counterparts.

Table 2: Catalysts in Modern 4-Pyridone Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Key Finding | Reference |

| Au/TiO2 | Hydroamination/Cyclization | Skipped Diynones, Methylamine | N-Methyl-4-pyridones | Efficient formation via triple bond activation. | organic-chemistry.org |

| Cu(OTf)2 | Aza-Diels-Alder | N-benzylideneanilines, Danishefsky's diene | 2,3-Dihydro-4-pyridones | Excellent yields in aqueous medium. | organic-chemistry.org |

| Imidazolinium Salts | Aza-Diels-Alder | Imines, Danishefsky's diene | Dihydropyridones | Good to excellent yields with organocatalyst. | organic-chemistry.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridone synthesis, several strategies have been adopted.

Microwave-Assisted Synthesis: The Hantzsch dihydropyridine synthesis has been adapted using microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating. wikipedia.org This approach aligns with green chemistry by increasing energy efficiency.

Use of Greener Solvents: Research has explored replacing traditional volatile organic solvents with more environmentally benign alternatives. Water has been successfully used as a reaction solvent for the Hantzsch synthesis, often in conjunction with a catalyst, followed by direct aromatization. wikipedia.org Ionic liquids have also been investigated as recyclable and non-toxic catalyst-solvent systems. wikipedia.org

Solvent-Free and Catalyst-Free Conditions: Mechanochemical approaches, such as ball-milling, have been developed for the synthesis of related fused pyridine systems like pyrimido[4,5-b]quinolines. researchgate.net These methods proceed under solvent-free and often catalyst-free conditions, representing a significant advancement in sustainable synthesis. researchgate.net Similarly, some multi-component reactions to produce 1,4-diketone scaffolds, which can be precursors to heterocycles, have been achieved in water without any catalyst. rsc.org

These modern approaches not only provide more efficient and selective routes to 3,5-Bis(ethoxycarbonyl)-4-pyridone and its derivatives but also minimize the environmental impact of their production.

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in the manufacturing of pyridone-based molecules, offering improved safety, scalability, and process intensification. researchgate.net Continuous flow methods, often conducted in capillary microreactors, provide superior mass and heat transfer due to a large surface-to-volume ratio, leading to enhanced productivity compared to batch systems. scispace.com

Research has demonstrated the successful application of continuous flow systems for the synthesis of various pyridone derivatives. For instance, a novel approach for the synthesis of six different 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones was achieved at room temperature in a continuous flow setup. scispace.com This method presented a significant improvement over classical synthesis, which often requires high temperatures, extended reaction times, and complex process controls. scispace.com The efficiency of the continuous flow synthesis was optimized by adjusting the flow rates of the reactant solutions, thereby varying the residence time in the microreactor. researchgate.netbg.ac.rs For commercially important derivatives like 3-cyano-4,6-dimethyl-2-pyridone and 3-cyano-6-hydroxy-4-methyl-2-pyridone, satisfactory yields of approximately 60% were achieved in less than 10 minutes. scispace.com

Furthermore, a two-step continuous-flow strategy has been developed for the synthesis of 1,4,6,7-tetrahydro-5H- researchgate.netbeilstein-journals.orgntnu.notriazolo[4,5-c]pyridines, which are key intermediates for clinical candidates. nih.govnih.gov This approach ensures the safe use of hazardous reagents like azides and employs a safer oxidant, offering a scalable and more affordable synthetic route. nih.govnih.gov

| Product | Method | Key Parameters | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| 3-Cyano-4,6-dimethyl-2-pyridone | Continuous Flow (Room Temp) | Optimized flow rates | ~60% | < 10 min | scispace.com |

| 3-Cyano-6-hydroxy-4-methyl-2-pyridone | Continuous Flow (Room Temp) | Optimized flow rates | ~60% | < 10 min | scispace.com |

| Trisubstituted Pyridine | Microwave Flow (Bohlmann-Rahtz) | EtOH–AcOH, 120 °C | 86% | 5 min (residence) | beilstein-journals.org |

| 1,4,6,7-Tetrahydro-5H- researchgate.netbeilstein-journals.orgntnu.notriazolo[4,5-c]pyridine Intermediate | Two-Step Continuous Flow | Temperature-controlled regioselectivity | 45-48% | N/A | nih.govnih.gov |

Derivatization Strategies for this compound

The this compound scaffold serves as a versatile platform for a wide range of derivatization reactions, allowing for the fine-tuning of its chemical and physical properties. These modifications can be broadly categorized into functionalization of the pyridone ring, transformation of the ester groups, and substitution at the nitrogen atom.

Functionalization of the Pyridone Ring System (e.g., halogenation, nitration)

The electron-deficient nature of the pyridine ring means that electrophilic substitution reactions like halogenation and nitration often necessitate harsh conditions. youtube.comnih.gov

Nitration: The synthesis of nitropyridines can be challenging, but effective methods have been developed. One such procedure involves reacting a pyridine compound with dinitrogen pentoxide in a solvent like dichloromethane, followed by treatment with a solution of bisulfite. ntnu.no This method has been optimized by studying the effects of sodium bisulfite concentration, reaction medium, and temperature. ntnu.no The reaction proceeds through the formation of an N-nitro pyridinium (B92312) salt, which then rearranges to the 3-nitropyridine (B142982) upon treatment with sulfite. ntnu.noyoutube.com The synthesis of 1-substituted 3,5-dinitro-4-pyridones has been reported, demonstrating that the pyridone ring can undergo nitration at the 3 and 5 positions. oup.com

Halogenation: Halogenation of pyridines can proceed through different mechanisms depending on the reagents and conditions. youtube.com

Radical Halogenation: This method often requires high temperatures and can lead to mixtures of products because the introduction of a halogen atom does not significantly alter the ring's reactivity towards further radical attack. youtube.com

Electrophilic Halogenation: Ionic bromination, for instance with bromine and a strong acid, can provide different regioselectivity compared to radical pathways. youtube.com However, due to the electron-deficient character of the pyridine ring, these reactions are often difficult. nih.gov

Directed Halogenation: To overcome the challenges of direct halogenation, strategies involving pyridine N-oxides are often employed. The N-oxide can be nitrated at the 4-position, and the nitro group subsequently displaced by a halide. nih.gov Another innovative strategy involves the installation of designed heterocyclic phosphines at the 4-position of pyridines, which are then displaced by halide nucleophiles in an SNAr-type reaction. nih.gov Ring-opening halogenations have also been reported for related heterocyclic systems like pyrazolopyridines, offering a novel route to halogenated scaffolds. nih.gov

Transformations of the Ethoxycarbonyl Groups (e.g., reduction, hydrolysis, amidation)

The two ethoxycarbonyl groups at the 3 and 5 positions are key functional handles for derivatization.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. libretexts.org Basic hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by elimination of the ethoxide. libretexts.org The resulting carboxylate is resistant to further nucleophilic attack. libretexts.org This transformation is fundamental in modifying the solubility and coordination properties of the molecule.

Amidation: The conversion of the ethoxycarbonyl groups to amides can be achieved through various methods. One direct approach is aminolysis, where the ester reacts with an amine. This reaction can be challenging due to the stability of the ester groups conjugated with the 1,4-dihydropyridine ring. mdpi.com However, the use of a strong, non-nucleophilic base catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be crucial for the successful aminolysis of related ethoxycarbonylmethyl esters of 1,4-dihydropyridines. mdpi.com An alternative, multi-step route involves the hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., conversion to an acid chloride) and subsequent reaction with an amine. libretexts.orgmdpi.com

Reduction: The ethoxycarbonyl groups can be reduced to primary alcohols (hydroxymethyl groups) using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination to form an intermediate aldehyde, which is then rapidly reduced to the alcohol. This transformation introduces hydroxyl functionalities that can be used for further synthetic modifications. While general for esters, specific protocols for the selective reduction of amides in the presence of other reducible groups have also been developed using catalytic hydrosilylation, which could potentially be adapted.

N-Substitution Reactions on the Pyridone Nitrogen

The nitrogen atom of the pyridone ring is a nucleophilic center that can readily react with various electrophiles, allowing for the introduction of a wide array of substituents. The synthesis of 1-substituted 3,5-dinitro-4-pyridones where the N-substituent includes methyl, 2-pyridyl, 6-methyl-2-pyridyl, and 4-pyridyl groups has been documented. oup.com These reactions demonstrate the feasibility of attaching both alkyl and aryl groups to the pyridone nitrogen. The reaction of 1-substituted 3,5-dinitro-4-pyridones with diethyl sodio-3-oxopentanedioate results in a ring transformation that yields 1-substituted 3,5-bis(ethoxycarbonyl)-4-pyridones, highlighting a synthetic route where the N-substituent is incorporated early in the sequence. oup.com

| N-Substituent | Starting Material | Key Reagent | Product | Reference |

|---|---|---|---|---|

| Methyl | 1-Methyl-3,5-dinitro-4-pyridone | Diethyl sodio-3-oxopentanedioate | 1-Methyl-3,5-bis(ethoxycarbonyl)-4-pyridone | oup.com |

| 2-Pyridyl | 1-(2-Pyridyl)-3,5-dinitro-4-pyridone | Diethyl sodio-3-oxopentanedioate | 1-(2-Pyridyl)-3,5-bis(ethoxycarbonyl)-4-pyridone | oup.com |

| 6-Methyl-2-pyridyl | 1-(6-Methyl-2-pyridyl)-3,5-dinitro-4-pyridone | Diethyl sodio-3-oxopentanedioate | 1-(6-Methyl-2-pyridyl)-3,5-bis(ethoxycarbonyl)-4-pyridone | oup.com |

| 4-Pyridyl | 1-(4-Pyridyl)-3,5-dinitro-4-pyridone | Diethyl sodio-3-oxopentanedioate | 1-(4-Pyridyl)-3,5-bis(ethoxycarbonyl)-4-pyridone | oup.com |

Stereoselective Synthesis of Chiral Analogs (if applicable through further modification)

Introducing chirality into the this compound framework can be achieved through modifications of the core structure or its substituents. While the parent molecule is achiral, derivatization opens pathways to chiral analogs.

One strategy involves the use of chiral building blocks from the outset. For instance, a stereoselective synthesis of a complex bicyclic scaffold was achieved using an inexpensive chiral piperidone derivative as the starting material. nih.gov This highlights how a pre-existing stereocenter can guide the formation of a complex chiral product.

Alternatively, stereocenters can be introduced via asymmetric reactions on a prochiral derivative. For example, if the ethoxycarbonyl groups were reduced to alcohols, these could potentially undergo enzymatic kinetic resolution. Lipases are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of enantiomerically enriched products. mdpi.com

Asymmetric catalysis provides another powerful tool. The stereoselective addition of nucleophiles to α,β-unsaturated systems related to pyridones can be achieved using chiral organocatalysts, such as primary amines, through iminium activation. beilstein-journals.org Furthermore, the reduction of a ketone functionality, if introduced onto the pyridone scaffold, can be performed stereoselectively. For example, the reduction of Δ4-uronates containing a ketone at the C-4 position can be controlled to produce specific stereoisomers depending on the substitution pattern of the molecule. nih.gov The synthesis of chiral 1-substituted homotropanones has been accomplished through the diastereoselective intramolecular nucleophilic addition of an enolate to a chiral N-tert-butanesulfinyl imine, demonstrating a robust method for creating cyclic amines with high stereocontrol. mdpi.com

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction conditions is critical for maximizing yield, minimizing waste, and ensuring the economic viability of synthetic processes. For the synthesis of pyridone derivatives, several studies have focused on process efficiency.

In continuous flow synthesis, key parameters such as reactant concentration, flow rate (which determines residence time), and temperature are systematically varied to find the optimal conditions. scispace.comresearchgate.net For the flow synthesis of 3-cyano-2-pyridones, it was found that increasing the flow rate generally led to a decrease in yield, although exceptions were noted, underscoring the need for empirical optimization for each specific transformation. scispace.com In the development of a flow process for triazolo[4,5-c]pyridines, temperature was identified as a critical parameter for controlling regioselectivity, with different regioisomers being favored at different temperatures (60 °C vs. 130 °C). nih.gov

For batch reactions, optimization often involves screening solvents, catalysts, temperatures, and reaction times. The nitration of pyridines was improved by developing a modified procedure based on investigations into changes in sodium bisulfite concentration and the reaction medium. ntnu.no In the development of kinase inhibitors based on pyrazolo[3,4-d]pyrimidines, optimization studies based on computational calculations led to new derivatives with significantly improved activity and better ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov Similarly, structure-based design and the optimization of a high-throughput screening hit led to a pyridazinone derivative with excellent potency and in vivo efficacy, which was selected as a clinical candidate. nih.gov These examples from related heterocyclic systems illustrate the iterative process of synthesis, testing, and modification that is central to improving process efficiency and achieving desired molecular properties.

Chemical Reactivity and Mechanistic Studies of 3,5 Bis Ethoxycarbonyl 4 Pyridone

Electrophilic and Nucleophilic Reactions on the Pyyridone Core

The pyridone ring of 3,5-Bis(ethoxycarbonyl)-4-pyridone exhibits a degree of aromaticity, influencing its reaction pathways. nih.gov The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character. nih.gov

Regioselectivity and Reactivity Profiles

The reactivity of the pyridone core is dictated by the electronic nature of the ring atoms. Generally, 4-pyridones behave like classic aromatic compounds, with electrophilic aromatic substitutions, such as halogenation and nitration, occurring selectively at the C3 and C5 positions. nih.gov Conversely, the carbonyl group at the C4 position is susceptible to nucleophilic attack. nih.govontosight.ai

The presence of two strong sp2 hybridized nucleophilic centers, the ring nitrogen and the carbonyl oxygen, allows for alkylation to occur at either site. ysu.edu Alkylation on the nitrogen atom leads to quaternization, while attack at the carbonyl oxygen results in the formation of a 4-alkoxypyridine derivative. ysu.edu

In the case of this compound, the electron-withdrawing nature of the two ethoxycarbonyl groups at the 3 and 5 positions significantly deactivates the ring towards electrophilic attack. However, these groups enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Studies on related 4-pyridone anions have shown that they are potent nucleophiles. acs.org The regioselectivity of their reactions with electrophiles is complex and can be influenced by the nature of the electrophile and reaction conditions. While N-attack is often thermodynamically favored, O-attack can be kinetically preferred, especially with highly reactive electrophiles. acs.org

Substituent Effects on Reactivity

The ethoxycarbonyl groups at the C3 and C5 positions of this compound play a crucial role in modulating its reactivity. These electron-withdrawing groups decrease the electron density of the pyridine (B92270) ring, making it less reactive towards electrophiles compared to unsubstituted 4-pyridone. youtube.com

Conversely, these substituents increase the acidity of the N-H proton, facilitating the formation of the corresponding pyridonate anion under basic conditions. This anion is a powerful nucleophile, readily participating in reactions with various electrophiles.

The steric hindrance imposed by the ethoxycarbonyl groups can also influence the regioselectivity of reactions. For instance, in the O-arylation of substituted 2-pyridones, bulky substituents at the C6-position favor the formation of the O-arylated product due to steric hindrance around the nitrogen atom. researchgate.net A similar effect could be anticipated for reactions at the nitrogen of this compound.

The electronic nature of substituents on the pyridine ring is known to significantly affect the regioselectivity of reactions. For example, in the functionalization of pyridines via pyridyne intermediates, the position of substituents can direct the addition of nucleophiles to specific carbons of the pyridyne. nih.govrsc.org

Reactions Involving the Carbonyl and Ester Functionalities

The carbonyl and ester groups of this compound are key sites for chemical transformations.

Hydrolysis, Transesterification, and Aminolysis of Ester Groups

The ethoxycarbonyl groups of this compound can undergo hydrolysis to the corresponding carboxylic acids. This reaction is typically carried out under acidic or basic conditions. The resulting pyridine-3,5-dicarboxylic acid can be a versatile intermediate for further functionalization.

Transesterification, the exchange of the ethoxy group for another alkoxy group, can be achieved by reacting the compound with an alcohol in the presence of a suitable catalyst. Aminolysis, the reaction with an amine to form the corresponding amide, is also a feasible transformation.

Reduction Pathways of Carbonyl Moieties

The carbonyl group of the pyridone ring and the ester carbonyls can be targeted for reduction. The selective reduction of one carbonyl group over the others can be challenging and often requires specific reagents and reaction conditions. For example, in the synthesis of certain pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, the selective reduction of an ester at the 2-position of a pyridine-2,4-dicarboxylate was achieved using DIBAL-H. acs.org

Cycloaddition and Pericyclic Reactions

The pyridone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions. The presence of electron-withdrawing ethoxycarbonyl groups in this compound makes it an electron-deficient system, favoring its participation as a dienophile in Diels-Alder reactions with electron-rich dienes. uncw.edu

Conversely, under certain conditions, pyridones can act as dienes. Thermally induced [4+2] cycloaddition reactions of cyclobutenones with electron-deficient alkynes have been developed as a method for the synthesis of 4-pyridone derivatives. rsc.org Additionally, aza-Diels-Alder reactions, where the pyridone or a derivative acts as the aza-diene, are also known. organic-chemistry.org

The specific reactivity of this compound in cycloaddition reactions would be influenced by the electronic and steric effects of the ethoxycarbonyl groups. These groups would be expected to enhance its dienophilic character.

| Reaction Type | Reagents and Conditions | Products | Reference |

| Electrophilic Aromatic Substitution | Halogenation, Nitration | C3-substituted 4-pyridones | nih.gov |

| Nucleophilic Substitution | POCl3 or PCl5 | C4-halo pyridines | nih.gov |

| Alkylation | Alkyl halides | N-alkyl or O-alkyl pyridones | ysu.edu |

| O-Arylation | Diaryliodonium salts, Cs2CO3, DCE, 120 °C | O-arylated 2-pyridones | researchgate.net |

| Diels-Alder Cycloaddition | Electron-rich dienes | Decahydroquinoline derivatives | uncw.edu |

| Aza-Diels-Alder Cycloaddition | Imines and Danishefsky's diene | 1,2-diphenyl-2,3-dihydro-4-pyridones | organic-chemistry.org |

| [4+2] Cycloaddition | Cyclobutenones and electron-deficient alkynes | Polysubstituted 4-pyridones | rsc.org |

Rearrangement Processes and Tautomerism (Keto-Enol Tautomerism of the Pyridone)

The phenomenon of tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more interconverting constitutional isomers, known as tautomers. In the context of this compound, the most significant tautomeric relationship is keto-enol tautomerism. This involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between the keto form (a pyridone) and the enol form (a hydroxypyridine).

The keto tautomer is characterized by a carbonyl group (C=O) within the pyridine ring, while the enol tautomer features a hydroxyl group (-OH) attached to a ring carbon that is part of a carbon-carbon double bond. For pyridone derivatives, the position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, and the potential for intramolecular and intermolecular hydrogen bonding.

In the case of 4-pyridone and its derivatives, the pyridone form is generally favored. researchgate.netchemtube3d.com This preference is attributed to the aromatic character retained in the pyridone tautomer, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring system. researchgate.netchemtube3d.com Intermolecular hydrogen bonding in both the solid state and in solution also plays a crucial role in stabilizing the pyridone form. researchgate.netchemtube3d.com

While the keto form is often more stable, the enol form can be a key reactive intermediate. libretexts.org The presence of a hydroxyl group in the enol tautomer makes it nucleophilic at the carbon atom adjacent to the C-OH bond. masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org

It's important to note that for some related systems, such as 2-pyridone, the energy difference between the tautomers can be very small. Ab initio calculations have shown that 2-pyridone is only slightly more stable (0.3 kcal/mol) than its enol form, 2-hydroxypyridine. wayne.edu Conversely, these calculations suggest that 4-hydroxypyridine (B47283) is more stable than 4-pyridone by 2.4 kcal/mol, a finding that contrasts with indirect experimental evidence. wayne.edu This highlights the subtle balance of factors that govern tautomeric equilibria.

The presence of the two ethoxycarbonyl substituents at the 3 and 5 positions of the pyridone ring in this compound can influence the tautomeric equilibrium. These electron-withdrawing groups can affect the electron density distribution within the ring and the acidity of the N-H proton in the pyridone form and the O-H proton in the enol form.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature | General Stability |

| Keto Form (Pyridone) | Carbonyl group (C=O) in the ring | Generally favored, stabilized by aromaticity and hydrogen bonding. researchgate.netchemtube3d.com |

| Enol Form (Hydroxypyridine) | Hydroxyl group (-OH) on the ring | Can act as a nucleophilic intermediate. libretexts.orgmasterorganicchemistry.com |

Reaction Mechanisms in Solution and Solid State

The reactivity of this compound is intrinsically linked to its tautomeric nature. The mechanisms of its reactions can differ significantly depending on whether it is in solution or in the solid state, and whether the reaction proceeds via the keto or enol tautomer.

In Solution:

In solution, the keto-enol tautomerism is a dynamic process. The presence of a solvent can influence the position of the equilibrium. For instance, in some keto-enol systems, the enol form is favored in non-polar solvents due to intramolecular hydrogen bonding, while the keto form predominates in polar aprotic solvents. nih.gov The ability to form intermolecular hydrogen bonds with solvent molecules can stabilize the pyridone form. researchgate.netchemtube3d.com

Reaction mechanisms in solution often involve the participation of the enol tautomer, even if it is present in a small concentration. The enol form's nucleophilic character at the alpha-carbon makes it susceptible to attack by electrophiles. masterorganicchemistry.com Acid or base catalysis is commonly employed to accelerate the formation of the enol intermediate and subsequent reactions. libretexts.org

For example, in reactions involving electrophilic substitution, the mechanism would likely proceed through the enol form. The hydroxyl group of the enol would activate the ring towards electrophilic attack.

In the Solid State:

In the solid state, the molecules are in a fixed crystalline lattice, and their reactivity is governed by the specific arrangement and intermolecular interactions present in the crystal. Intermolecular hydrogen bonding is a dominant force in the solid-state structure of pyridones, favoring the keto form. researchgate.netchemtube3d.com

Reactions in the solid state can be initiated by various means, including thermal energy or photochemical irradiation. The reaction mechanism in the solid state is often topochemically controlled, meaning the reactivity and the products formed are determined by the crystal packing. The proximity and orientation of reactive functional groups in adjacent molecules within the crystal lattice are critical.

Photochemical and Thermochemical Transformations

The response of this compound to light (photochemical) and heat (thermochemical) can lead to various transformations, with mechanisms that are distinct from its ground-state reactivity.

Photochemical Transformations:

Upon absorption of ultraviolet or visible light, molecules are promoted to an electronically excited state. The reactivity of this excited state can be markedly different from that of the ground state. While specific photochemical studies on this compound are not extensively detailed in the provided search results, general principles of pyridone photochemistry can be considered.

Pyridones can undergo a variety of photochemical reactions, including cycloadditions, electrocyclizations, and rearrangements. The specific pathway taken depends on the wavelength of light used, the solvent, and the presence of other reactants. The ester functionalities in this compound could also participate in photochemical reactions, such as Norrish-type reactions, although this would be in competition with transformations involving the pyridone ring.

Thermochemical Transformations:

Thermochemical transformations involve changes induced by heat. The stability of the pyridone ring system means that high temperatures are often required to induce significant transformations, apart from simple melting or sublimation.

Potential thermochemical reactions could include decarboxylation of the ethoxycarbonyl groups, although this would likely require harsh conditions. In the presence of other reagents, condensation reactions might be possible at elevated temperatures. For instance, the reaction of related acetylpyridines with benzaldehydes in the presence of a base can lead to condensation products. mdpi.com While this is not a direct thermochemical transformation of the pyridone itself, it illustrates the type of reactivity that can be accessed under thermal conditions in the presence of suitable reaction partners.

The study of thermochemical properties, such as heat of formation and heat of tautomerization, provides valuable data for understanding the relative stabilities of tautomers and predicting the energetic feasibility of various transformations. wayne.edu

Advanced Structural and Conformational Analysis of 3,5 Bis Ethoxycarbonyl 4 Pyridone

Single Crystal X-ray Diffraction Studies: An Unexplored Territory

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. Such an analysis for 3,5-Bis(ethoxycarbonyl)-4-pyridone would provide precise data on bond lengths, bond angles, and torsion angles, offering a definitive picture of its molecular geometry.

Determination of Molecular Geometry and Bond Parameters

Without experimental data, a hypothetical table of bond parameters cannot be accurately generated. However, based on the analysis of similar heterocyclic compounds, one would expect the pyridone ring to exhibit a degree of planarity, influenced by the electronic effects of the carbonyl group and the ethoxycarbonyl substituents.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. A thorough investigation might reveal different polymorphic forms of this compound, each with unique packing arrangements and physicochemical properties. However, no such studies have been reported.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Detailed Investigation

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. While basic 1H and 13C NMR data for related compounds are available, a comprehensive analysis using advanced 2D NMR techniques for this compound is absent from the literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

A full suite of 2D NMR experiments would be required for a complete assignment of the proton and carbon signals and to understand the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the ethoxy groups and the pyridone ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between protons and carbons, crucial for confirming the connectivity across the ester linkages and within the pyridone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, offering insights into the preferred conformation of the ethoxycarbonyl side chains relative to the pyridone ring.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR studies could potentially reveal information about conformational exchange processes, such as the rotation of the ethoxycarbonyl groups. By analyzing changes in the NMR spectra at different temperatures, the energy barriers for these rotational processes could be determined. Such information is vital for a complete understanding of the molecule's flexibility and conformational landscape in solution.

Solid-State NMR for Bulk Structure Elucidation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for investigating the structure of materials in their solid form, providing insights into the local environment of atomic nuclei. While specific ssNMR data for this compound is not extensively documented in publicly available literature, analysis of related structures allows for predictable chemical shifts.

For instance, in a related compound, 3,5-diiodo-4-pyridone-1-acetic acid, the carbon atoms of the pyridone ring exhibit distinct signals in the 13C NMR spectrum. chemicalbook.com Based on this and other pyridone derivatives, the expected 13C ssNMR chemical shifts for this compound can be estimated. The carbonyl carbon of the pyridone ring would likely appear significantly downfield, while the carbons directly attached to the nitrogen and the ester groups would also have characteristic shifts.

Predicted ¹³C Solid-State NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O (Pyridone) | 170-180 |

| C-3, C-5 | 140-150 |

| C-2, C-6 | 110-120 |

| C=O (Ester) | 160-170 |

| O-CH₂ | 60-70 |

| CH₃ | 10-20 |

Note: These are estimated values based on analogous structures and may vary in experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and probing molecular conformation. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule.

For this compound, the FT-IR spectrum would be expected to show strong absorption bands for the C=O stretching vibrations of both the pyridone and the ester functional groups. The N-H stretching vibration of the pyridone ring would also be a prominent feature. Studies on similar pyridone and pyran-4-one derivatives show characteristic fragmentation and vibrational frequencies that help in assigning these bands. researchgate.net

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (Pyridone) | Stretching | 1640-1680 |

| C=O (Ester) | Stretching | 1720-1750 |

| C=C/C=N | Stretching | 1500-1650 |

| C-O (Ester) | Stretching | 1100-1300 |

Note: These are generalized ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In advanced MS techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), molecules are ionized and then fragmented in a controlled manner to study their substructures.

The fragmentation of 4-pyridone derivatives often involves characteristic losses of small neutral molecules like CO and H₂O. researchgate.net For this compound, the fragmentation pattern would likely involve initial loss of the ethoxy groups (-OCH₂CH₃) or the entire ethoxycarbonyl groups (-COOCH₂CH₃). Subsequent fragmentation could involve the breakdown of the pyridone ring itself. The fragmentation of esters typically involves cleavage of the bond next to the carbonyl group. libretexts.org

Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 225 [M+H]⁺ | 197 | 28 (C₂H₄) | Loss of ethylene (B1197577) from an ethoxy group |

| 225 [M+H]⁺ | 180 | 45 (C₂H₅O) | Loss of an ethoxy radical |

| 225 [M+H]⁺ | 152 | 73 (C₃H₅O₂) | Loss of an ethoxycarbonyl group |

Note: The exact fragmentation pattern can depend on the ionization method and collision energy.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The absorption of UV or visible light promotes electrons to higher energy orbitals, and the subsequent relaxation can involve the emission of light.

Substituted pyridone and pyrimidine (B1678525) derivatives often exhibit absorption bands in the UV region. osf.io The photophysical properties, such as the Stokes shift and quantum yield, are influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For this compound, the presence of the carbonyl and ester groups, which are electron-withdrawing, will influence the energy of the π-π* and n-π* transitions. Studies on related systems suggest that these compounds are likely to be fluorescent, with emission in the violet-blue region of the spectrum. osf.io

Anticipated Photophysical Properties of this compound

| Property | Predicted Value/Range |

| λmax (Absorption) | 250-350 nm |

| λem (Emission) | 350-450 nm |

| Stokes Shift | 50-100 nm |

| Fluorescence Quantum Yield | Moderate to High |

Note: These properties are highly solvent-dependent.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying chiral molecules. saschirality.org It measures the differential absorption of left and right-circularly polarized light. Since this compound is an achiral molecule, it will not exhibit a CD spectrum.

However, if a chiral center is introduced into the molecule, for example, by derivatization at the ester groups with a chiral alcohol or by substitution on the pyridone ring with a chiral moiety, the resulting derivative would be chiral and could be analyzed by CD spectroscopy. The CD spectrum would provide information about the absolute configuration and conformation of the chiral derivative. The application of chiroptical spectroscopy has been demonstrated in the study of chiral self-assemblies of lanthanide complexes with chiral pyridine-containing ligands. rsc.orgrsc.org The intensity and sign of the Cotton effects in the CD spectrum would be characteristic of the specific stereochemistry of the molecule.

Computational and Theoretical Investigations of 3,5 Bis Ethoxycarbonyl 4 Pyridone

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of compounds like 3,5-Bis(ethoxycarbonyl)-4-pyridone.

The electronic nature of the 4-pyridone core is a hybrid of a conjugated system and a cross-conjugated system, exhibiting a significant degree of aromatic character through electron delocalization. nih.gov The introduction of two electron-withdrawing ethoxycarbonyl groups at the 3 and 5 positions is expected to profoundly influence its electronic properties.

Computational studies on related pyridine (B92270) derivatives, such as isonicotinic acid esters, have shown that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of chemical reactivity and electronic transitions. nih.gov For this compound, the HOMO is anticipated to be distributed over the pyridone ring, with significant contributions from the nitrogen and oxygen atoms. The LUMO, conversely, would likely be centered on the carbonyl groups of the ester functionalities and the C=C bonds of the ring, indicating these as the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability. nih.gov The presence of the ethoxycarbonyl groups is predicted to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted 4-pyridone. This would suggest increased reactivity for this compound.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. For this molecule, NBO analysis would likely reveal significant charge delocalization from the nitrogen lone pair and the oxygen of the pyridone ring into the aromatic system. The carbonyl carbons of the ester groups would exhibit a notable positive charge, making them susceptible to nucleophilic addition.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Basis from Analogous Systems |

| HOMO Distribution | Primarily on the pyridone ring, with high density on N and O atoms. | Studies on 4-pyridone and substituted pyridines show the HOMO is associated with the heterocyclic ring. nih.gov |

| LUMO Distribution | Concentrated on the ethoxycarbonyl groups and the ring's C=C bonds. | Electron-withdrawing substituents typically lower the LUMO energy and localize it on the substituent. researchgate.net |

| HOMO-LUMO Gap | Expected to be smaller than in 4-pyridone, suggesting higher reactivity. | Substituents that extend conjugation or have electron-withdrawing character tend to decrease the HOMO-LUMO gap. nih.gov |

| Charge Distribution | Electronegative oxygen and nitrogen atoms will carry partial negative charges, while the carbonyl carbons of the esters and the ring carbon attached to the pyridone oxygen will be electropositive. | NBO analyses on similar heterocyclic carbonyl compounds confirm this charge polarization pattern. nih.gov |

Note: The data in this table is predictive and based on computational studies of structurally related compounds.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction barriers and the structures of transition states. For this compound, several reaction pathways could be of interest, including electrophilic substitution on the ring and reactions at the ester groups.

A key aspect of pyridone chemistry is its tautomerism with the corresponding hydroxypyridine. rsc.orgwayne.edu For 4-pyridone, the pyridone form is generally more stable than the 4-hydroxypyridine (B47283) tautomer, a preference that is influenced by solvent and substituents. rsc.orgrsc.org DFT calculations on substituted pyridones have shown that electron-withdrawing groups can modulate the tautomeric equilibrium. rsc.org For this compound, the pyridone tautomer is expected to be overwhelmingly favored due to the stabilization afforded by the conjugated system.

Theoretical investigations into the Diels-Alder reactivity of substituted 4-pyridones have also been conducted. uncw.edu The presence of electron-withdrawing formyl groups in these studies indicates that this compound could act as a dienophile in cycloaddition reactions. uncw.edu Quantum chemical calculations could elucidate the energetics of such reactions, predicting whether they would proceed under normal or inverse electron demand conditions and identifying the most stable transition state geometries.

DFT calculations can provide highly accurate predictions of various spectroscopic properties, which are invaluable for structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov For this compound, the ¹H NMR spectrum would be expected to show a singlet for the proton at the 2- and 6-positions of the pyridone ring. The chemical shift of this proton would be influenced by the deshielding effect of the adjacent carbonyl groups. The ethyl groups would exhibit a characteristic quartet and triplet pattern. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the pyridone and the ester groups, as well as for the different carbons of the aromatic ring and the ethyl chains.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated spectrum for this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the pyridone and the ester groups. The C-O stretching of the esters and the various C-H and C-N vibrations of the ring would also be present.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net The UV-Vis spectrum of this compound is anticipated to show π-π* transitions characteristic of the conjugated pyridone system. The exact position of the absorption maxima would be influenced by the ethoxycarbonyl substituents and the solvent environment.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Key Features | Basis from Analogous Systems |

| ¹H NMR | Singlet for H-2/H-6; Quartet and triplet for ethyl groups. | GIAO calculations on related ester-containing heterocycles provide reliable predictions of proton chemical shifts. nih.gov |

| ¹³C NMR | Distinct signals for pyridone C=O, ester C=O, and aromatic carbons. | DFT calculations accurately predict the chemical shifts of different carbon environments. nih.gov |

| IR Spectroscopy | Strong C=O stretching bands for pyridone and ester groups; C-O and C-N stretching bands. | Vibrational analysis of similar molecules shows characteristic frequencies for these functional groups. |

| UV-Vis Spectroscopy | π-π* transitions in the UV region. | TD-DFT calculations on pyridone derivatives have successfully predicted their electronic absorption spectra. researchgate.net |

Note: The data in this table is predictive and based on computational studies of structurally related compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

The behavior of this compound in solution is crucial for understanding its reactivity and properties in a chemical or biological context. MD simulations can model the explicit interactions between the solute and solvent molecules.

The polar nature of the pyridone ring and the ester groups suggests that this compound would be soluble in polar solvents. In a protic solvent like water or ethanol (B145695), strong hydrogen bonds would form between the solvent molecules and the pyridone oxygen and nitrogen atoms, as well as the carbonyl oxygens of the esters. These interactions would significantly influence the molecule's conformational preferences and electronic properties. Solvation models, both implicit and explicit, are used in conjunction with quantum chemical calculations to account for these effects. rsc.org

While the pyridone ring itself is rigid, the two ethoxycarbonyl side chains introduce conformational flexibility. The C-C and C-O bonds of the ester groups can rotate, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of this compound in solution, identifying the most populated conformational states and the energy barriers between them.

The orientation of the ester groups relative to the pyridone ring will be a key factor. There may be a preference for a planar arrangement to maximize conjugation, but steric hindrance between the two bulky ester groups could lead to them being twisted out of the plane of the ring. Understanding these conformational dynamics is important as different conformers can have different reactivities and biological activities.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous structures, such as 3,5-bis(arylidene)-4-piperidone derivatives. nih.govbrieflands.comnih.gov

These studies typically involve the calculation of a wide array of theoretical descriptors, which can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban index. For instance, the topological descriptor X2A was found to be a significant factor in determining the cytotoxic properties of some 3,5-bis(arylidene)-4-piperidones. nih.gov

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its size, shape, and surface area. Examples include molecular volume, surface area, and ovality. Geometrical indices have been shown to be important for the cytotoxic properties of piperidone derivatives. nih.gov

Electronic Descriptors: These relate to the electronic structure of the molecule and include properties such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are crucial for understanding the reactivity and interaction capabilities of a molecule.

Physicochemical Descriptors: These include properties like molar refractivity, polarizability, and logP (octanol-water partition coefficient), which are important for predicting the pharmacokinetic behavior of a compound.

A typical QSAR/QSPR study on a series of compounds, including this compound, would involve the generation of these descriptors, followed by the development of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The resulting model would provide an equation that links the descriptors to the observed activity or property. For example, a study on 3,5-bis(arylidene)-4-piperidones found that molecular density and topological indices were key determinants of their cytotoxic effects. nih.gov

Table 1: Examples of Theoretical Descriptors Used in QSAR/QSPR Studies

| Descriptor Category | Example Descriptors | Information Provided |

| Topological | Wiener Index, Connectivity Indices (e.g., ¹χ, ²χ), Balaban J Index | Molecular branching and connectivity |

| Geometrical | Molecular Volume, Surface Area, Ovality, Shadow Indices | Molecular size, shape, and steric parameters |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution, reactivity, polar interactions |

| Physicochemical | Molar Refractivity, Polarizability, LogP | Bulk, polarizability, and hydrophobicity |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are instrumental in predicting the reactivity of a molecule and the likely outcome of its reactions. For this compound, theoretical calculations can elucidate its reactivity patterns, including the most probable sites for electrophilic and nucleophilic attack, and the stereochemical course of its reactions.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO indicates the region of the molecule most likely to donate electrons (nucleophilic character), while the LUMO points to the region most susceptible to accepting electrons (electrophilic character). For this compound, the HOMO is expected to be located on the electron-rich pyridone ring and the oxygen atoms, while the LUMO would likely be distributed over the carbonyl groups of the ethoxycarbonyl substituents.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the oxygen atom of the pyridone carbonyl group would be a site of high negative potential, making it a likely hydrogen bond acceptor.

Fukui Functions: To provide a more quantitative prediction of reactivity, Fukui functions can be calculated. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The Fukui function ƒ+(r) predicts the most likely sites for nucleophilic attack, while ƒ-(r) predicts the sites for electrophilic attack. A computational study on a related pyridinium-containing furanium ion demonstrated the use of local Fukui indices to confirm the preferred site for nucleophilic attack. researchgate.net

Table 2: Predicted Reactivity Sites in this compound

| Reactivity Parameter | Predicted Site(s) | Type of Reaction Favored |

| HOMO Density | Pyridone ring, Oxygen atoms | Electrophilic attack |

| LUMO Density | Carbonyl carbons of ethoxycarbonyl groups | Nucleophilic attack |

| Negative ESP | Oxygen of pyridone carbonyl | Hydrogen bonding, Electrophilic attack |

| Positive ESP | Hydrogen on the nitrogen atom | Deprotonation, Nucleophilic attack |

In Silico Modeling of Molecular Recognition

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. The 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized.

Definition of the Binding Site: The potential binding pocket on the receptor is identified, often based on the location of a co-crystallized native ligand or through computational prediction algorithms.

Docking Simulation: A scoring function is used to evaluate different poses of the ligand within the binding site. These scoring functions estimate the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds.

Analysis of Results: The resulting docked poses are ranked based on their scores. The interactions between the ligand and the amino acid residues of the protein are then analyzed to understand the binding mode.

For this compound, a docking study would likely reveal the importance of the pyridone ring and the ethoxycarbonyl groups in forming interactions with a target protein. The carbonyl oxygen of the pyridone could act as a hydrogen bond acceptor, while the N-H group could be a hydrogen bond donor. The ethoxycarbonyl groups could engage in hydrophobic or further hydrogen bonding interactions.

Table 3: Potential Molecular Interactions of this compound in a Binding Pocket

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyridone Carbonyl (C=O) | Hydrogen Bond Acceptor | Lysine (B10760008), Arginine, Serine, Threonine |

| Pyridone N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |

| Ethoxycarbonyl Groups | Hydrogen Bond Acceptor, Hydrophobic Interactions | Serine, Threonine, Leucine, Isoleucine, Valine |

| Pyridone Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

Coordination Chemistry and Supramolecular Assemblies of 3,5 Bis Ethoxycarbonyl 4 Pyridone

Ligand Properties and Chelation Behavior of 3,5-Bis(ethoxycarbonyl)-4-pyridone

This compound is a notable chelating agent, characterized by the presence of both oxygen and nitrogen donor atoms. This arrangement allows for the formation of stable chelate rings with metal ions. The pyridone ring's nitrogen atom and the exocyclic oxygen of the carbonyl group are the primary sites for coordination. The electronic properties of the ligand can be tuned by the ethoxycarbonyl groups at the 3 and 5 positions.

While direct studies on the chelation efficiency of this compound are not extensively documented, research on analogous bis(3-hydroxy-4-pyridinone) derivatives provides valuable insights. These related compounds have demonstrated a high affinity for hard metal ions, particularly trivalent ions like Fe(III), Ga(III), and Al(III), forming stable complexes. researchgate.net This strong chelating ability is attributed to the formation of a five-membered chelate ring involving the deprotonated hydroxyl group and the adjacent keto group. By analogy, this compound is expected to be an effective chelator, especially for hard Lewis acids, due to its oxygen-based donor set. The presence of two ethoxycarbonyl groups can also influence the solubility and electronic structure of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. Characterization of these complexes is achieved through various spectroscopic and analytical techniques, including ¹H and ¹³C NMR, FT-IR, UV-vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Transition Metal Complexes and Their Electronic Structures

Transition metal complexes of pyridone-based ligands have been a subject of significant research. The synthesis of such complexes can be achieved by reacting the ligand with a transition metal precursor. For instance, ruthenium and osmium complexes have been synthesized using bipyridine ligands, which are structurally related to pyridones. rsc.org The electronic structure of these complexes is of particular interest, as it governs their photophysical and electrochemical properties.

Main Group, Lanthanide, and Actinide Complexes

The coordination chemistry of this compound extends to main group elements, lanthanides, and actinides. Lanthanide complexes with pyridone-based ligands are known for their interesting photophysical properties, including luminescence. nih.gov The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or triflate, with the ligand in a suitable solvent like ethanol (B145695) or methanol. mdpi.com The resulting complexes can exhibit high coordination numbers and flexible coordination geometries, which are characteristic of lanthanide ions. mdpi.com The pyridone ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govmdpi.com

Actinide complexes, particularly with the uranyl ion (UO₂²⁺), have also been explored with related pyridone ligands. researchgate.net The synthesis of these complexes is driven by the strong affinity of the hard actinide cation for oxygen donor ligands. For example, bis(3-hydroxy-4-pyridinone) ligands have been synthesized as effective chelators for the uranyl ion. researchgate.net The reactivity of actinide fluoride (B91410) bonds has also been exploited to synthesize new actinide complexes. osti.gov

Coordination Modes and Geometries in Metal-Pyridone Systems

This compound can adopt various coordination modes, leading to a diverse range of molecular geometries and supramolecular assemblies. The ligand can act as a monodentate, bidentate, or bridging ligand. In its most common bidentate chelation mode, it coordinates to a metal center through the pyridone nitrogen and the carbonyl oxygen.

The coordination geometry around the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the stoichiometry of the complex, and the presence of other coordinating ligands or counter-ions. In copper(II) complexes with related bis-triazole-pyridine ligands, the geometry can vary from square-pyramidal to trigonal-bipyramidal. rsc.org The dihedral angle between the pyridine (B92270) rings in related pyridinium (B92312) salts can also provide insight into the potential conformations of the ligand upon coordination. nih.gov The flexibility of the ligand framework allows for the formation of both discrete mononuclear complexes and extended polynuclear or coordination polymer structures.

Applications of this compound Metal Complexes

The diverse reactivity and structural features of metal complexes of this compound and related ligands make them suitable for a variety of applications, most notably in catalysis.

Catalysis in Organic Transformations (e.g., C-C coupling, oxidation, reduction)

Metal complexes derived from pyridone and related bipyridine ligands have shown significant promise as catalysts in a range of organic transformations. These transformations are fundamental to the synthesis of complex organic molecules and fine chemicals.

Reduction Reactions: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium containing bipyridine-based ligands, have been successfully employed as catalysts for the transfer hydrogenation of ketones. epa.gov For example, a ruthenium complex demonstrated excellent catalytic activity, achieving high yields of the corresponding alcohols in a short reaction time. epa.gov This type of reduction is operationally simple and represents an important synthetic methodology.

C-C Coupling Reactions: While specific examples using this compound are not prevalent, related metal complexes are frequently used in various C-C bond-forming reactions. acs.org These include acyl coupling, decarbonylative coupling, and radical coupling reactions, highlighting the potential for developing catalytic systems based on this ligand for similar transformations. acs.org

Oxidation Reactions: The development of catalysts for selective oxidation reactions is a key area of research. While direct examples with this compound are scarce, the fundamental properties of its transition metal complexes suggest potential applicability. The ability of the metal center to access multiple oxidation states is a prerequisite for many oxidative catalytic cycles.

Sensing and Detection Platforms

No specific studies detailing the use of this compound in the development of chemical sensors or detection platforms have been identified in the searched scientific literature. While the broader class of pyridone derivatives is explored for various applications, research has not been published on the sensing capabilities of this specific molecule.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available research describing the use of this compound as an organic linker in the synthesis of metal-organic frameworks or coordination polymers. The literature on related compounds, such as pyridine-dicarboxylic acids, shows the importance of the positioning and nature of coordinating groups for the formation of such extended structures. However, this specific diester of 4-pyridone has not been featured in studies on MOF or coordination polymer design.

Supramolecular Interactions and Self-Assembly Phenomena

Detailed investigations into the specific non-covalent interactions and self-assembly behavior of this compound are not present in the current body of scientific literature.

Hydrogen Bonding Networks in Solid State and Solution

While the 4-pyridone core, with its N-H proton donor and carbonyl oxygen acceptor, is inherently capable of forming strong hydrogen bonds, specific crystallographic or solution-state studies detailing the hydrogen-bonding networks of this compound are not available. For comparison, related dihydropyridine (B1217469) structures are known to form extensive hydrogen-bonded chains and dimers in the solid state.

Pi-Stacking and Other Non-Covalent Interactions

An analysis of π-stacking interactions involving the aromatic ring of this compound has not been reported. The electronic nature of the pyridone ring, influenced by the carbonyl and ester substituents, would theoretically influence such interactions, but experimental or computational studies on this specific compound are absent from the literature.

Host-Guest Chemistry and Molecular Recognition

There are no published reports on the application of this compound in host-guest chemistry or molecular recognition studies. The potential for this molecule to act as a host or guest has not been explored or documented in the available scientific domain.

Applications of 3,5 Bis Ethoxycarbonyl 4 Pyridone in Advanced Materials Science and Chemical Biology Research

Utilization in Polymer Chemistry and Functional Coatings

The rigid, polar structure of the 4-pyridone ring makes it an attractive candidate for incorporation into polymer backbones to impart specific thermal and mechanical properties. The presence of two ethoxycarbonyl groups in 3,5-Bis(ethoxycarbonyl)-4-pyridone provides reactive handles for polymerization reactions.

As a Monomer or Building Block for Polymer Synthesis

While direct polymerization of this compound is not extensively documented, the use of related pyridine (B92270) dicarboxylic acids as monomers is well-established, particularly in the synthesis of high-performance polymers like polyamides and polyesters. For instance, pyridine-2,5-dicarboxylic acid is used to create polyester (B1180765) resins google.com. The dicarboxylate functionality allows for step-growth polymerization with diols or diamines.

Theoretically, this compound could be hydrolyzed to its corresponding dicarboxylic acid, 4-oxo-1,4-dihydropyridine-3,5-dicarboxylic acid. This diacid could then serve as a monomer. The incorporation of the 4-pyridone unit into a polymer backbone could enhance properties such as:

Thermal Stability: Due to the aromatic and rigid nature of the pyridone ring.

Chain Rigidity: Leading to materials with high glass transition temperatures (Tg) and tensile strength.

Solubility and Dye Affinity: The polar nature of the pyridone N-H and carbonyl groups could improve solubility in specific solvents and enhance the material's ability to bind dyes.

A general synthetic scheme for creating a polyester using a pyridone-dicarboxylic acid monomer is shown below.

| Reactant A | Reactant B | Polymer Type | Potential Properties |

| Pyridone-3,5-dicarboxylic acid | Ethylene (B1197577) Glycol | Polyester | Enhanced thermal stability, specific solubility |

| Pyridone-3,5-dicarboxylic acid | Hexamethylenediamine | Polyamide | High-performance fibers, improved dye uptake |

Incorporation into Functional Materials (e.g., films, fibers)

Polymers containing pyridone units are valuable in the creation of functional materials. The hydrogen-bonding capabilities of the 4-pyridone moiety can be exploited to create self-assembling materials and to influence the morphology of polymer films and fibers. These interactions can lead to materials with improved mechanical strength and specific surface properties. Furthermore, the 4-pyridone core is a known chromophore, and its incorporation could be used to develop materials with specific optical properties, such as UV-absorbing films or colored fibers.

Optoelectronic and Photonic Material Applications

The electronic structure of 4-pyridone, characterized by an electron-donating nitrogen atom and an electron-withdrawing carbonyl group, makes it a compelling scaffold for optoelectronic and photonic materials.

Luminescent Properties and Fluorophores for Imaging and Sensing

Pyridone derivatives are known to exhibit fluorescence. While specific photophysical data for this compound is scarce, related pyridine derivatives have been studied for their luminescent properties. For example, various cyanopyridine derivatives exhibit fluorescence in both solution and the solid state, with emission properties tunable by altering substituents on the pyridine ring. manipal.edu These molecules can display intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence, making them suitable for sensor applications. manipal.edu

The 4-pyridone core in this compound, flanked by electron-withdrawing ethoxycarbonyl groups, establishes a donor-acceptor-donor (D-A-D) type structure that could potentially give rise to interesting photophysical properties. Such compounds could be explored as:

Fluorescent Probes: For detecting metal ions or changes in local environments (e.g., polarity, viscosity).

Emitters in Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the pyridone core could be harnessed in the development of new emissive materials for display and lighting technologies. manipal.edu

The table below shows photophysical data for related fluorescent pyridine derivatives, illustrating the potential of this class of compounds.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Cyanopyridine Derivative (PC1) | 265-309 | 391 | Not specified | manipal.edu |

| Cyanopyridine Derivative (PC2) | 265-309 | 385 | Not specified | manipal.edu |

| Boron dipyrromethene (BODIPY) with 3-pyridyl group | ~501 | ~514 | High in organic solvents | nih.gov |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for applications in optical communications, data storage, and frequency conversion. A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure, often achieved with molecules possessing a large dipole moment and significant hyperpolarizability. This is typically realized in donor-π-acceptor (D-π-A) systems.

Research Tools in Chemical Biology (strictly in vitro or in silico applications)

The pyridone scaffold is frequently identified in high-throughput screening campaigns and is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its hydrogen bond donor and acceptor sites allow it to mimic peptide bonds and fit into enzyme active sites.

In vitro and in silico studies on various pyridone derivatives have revealed their potential as modulators of enzyme activity. For example, derivatives of 4-pyridone-3-carboxamide have been shown to inhibit enzymes involved in nucleotide metabolism, such as AMP deaminase, in in vitro assays using cell lysates and homogenates. nih.gov

Other pyridone-containing molecules have been developed as potent and selective inhibitors for various protein classes:

Kinase Inhibitors: Solid-phase synthesis has been used to create libraries of pyridone derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in cancer therapy. nih.gov

Histone Demethylase Inhibitors: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which contain a fused pyridone ring system, are potent inhibitors of KDM4 and KDM5 histone lysine (B10760008) demethylases, enzymes implicated in cancer epigenetics. acs.org

Anticancer Agents: Simple 4-hydroxy-2-pyridone derivatives have demonstrated tumor growth inhibition activity in in vitro assays against a panel of 60 human tumor cell lines. nih.gov